Cobalt tungstate

Description

Properties

CAS No. |

10101-58-3 |

|---|---|

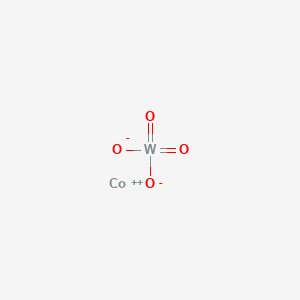

Molecular Formula |

CoOW |

Molecular Weight |

258.77 g/mol |

IUPAC Name |

cobalt;oxotungsten |

InChI |

InChI=1S/Co.O.W |

InChI Key |

HZLBQBQEGLFWLA-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Co+2] |

Canonical SMILES |

O=[W].[Co] |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of Cobalt Tungstate

Conventional Chemical Synthesis Routes

Conventional chemical synthesis routes for cobalt tungstate (B81510) typically involve reactions in solution phase, leading to the formation of precipitates that are subsequently processed. These methods are often favored for their simplicity and scalability.

Co-precipitation Techniques for Cobalt Tungstate Nanoparticle Formation

Co-precipitation is a widely used method for synthesizing this compound nanoparticles. This technique involves mixing aqueous solutions of cobalt salts and tungstate precursors, leading to the simultaneous precipitation of this compound. benchchem.comijitee.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net The key to obtaining nanoparticles lies in controlling parameters such as reagent concentrations, pH, temperature, and the rate of addition of reactants. researchgate.netpatsnap.com

For instance, a simple co-precipitation method involves dissolving equimolar ratios of sodium tungstate (Na₂WO₄·2H₂O) and a cobalt salt, such as cobalt chloride (CoCl₂·6H₂O) or cobalt nitrate (B79036) (Co(NO₃)₂ or Co(NO₃)₄), in aqueous solutions. ijitee.orgrsc.orgresearchgate.netpatsnap.comrsc.org The solutions are then mixed, often under vigorous stirring, to induce precipitation. researchgate.netpatsnap.com The resulting precipitate is typically washed and dried, followed by calcination at elevated temperatures to obtain crystalline CoWO₄. benchchem.comijitee.orgrsc.orgresearchgate.netresearchgate.net

Detailed research findings highlight the influence of synthesis conditions on the resulting nanoparticle characteristics. One study demonstrated the synthesis of sponge-sphere like CoWO₄ nanoparticles via co-precipitation without using surfactants or templates, achieving a decolorization efficiency of 94% for methylene (B1212753) blue dye under visible light irradiation. ijitee.org Another study optimized the co-precipitation process using the Taguchi robust design statistical method, investigating the effects of reagent concentrations, flow rate of cobalt feeding, and reactor temperature on particle size. researchgate.net Under optimized conditions, CoWO₄ nanoparticles with an average size of approximately 55 nm were obtained. researchgate.net

The co-precipitation method ensures atomic-scale mixing of the precursors, which can lead to homogeneous products. benchchem.com However, post-synthesis calcination, often required for crystallization, may lead to particle agglomeration. benchchem.com

Hydrothermal and Solvothermal Synthesis Approaches for this compound

Hydrothermal and solvothermal synthesis are versatile methods that allow for the crystallization of materials from solution under high pressure and temperature. smolecule.comresearchgate.netresearchgate.net The key difference lies in the solvent used: hydrothermal methods use water, while solvothermal methods utilize non-aqueous solvents. These methods are advantageous for controlling crystal growth, morphology, and obtaining crystalline phases at relatively lower temperatures compared to solid-state reactions. benchchem.comaps.org

In hydrothermal synthesis, cobalt and tungstate precursors are dissolved in water and heated in a sealed autoclave. benchchem.comrsc.orgresearchgate.netresearchgate.netaps.orgresearchgate.net The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursors, leading to the formation of crystalline CoWO₄. benchchem.com For example, single-crystalline CoWO₄ nanorods with a diameter of 20 nm and length of 100–300 nm were synthesized hydrothermally at 180 °C for 24 hours using CoCl₂ and Na₂WO₄ solutions. benchchem.com This method, without the use of surfactants or templates, simplifies scalability and yields high phase purity due to diffusion-controlled growth. benchchem.com

Solvothermal synthesis follows a similar principle but employs organic solvents, which can influence the solubility of precursors and the growth kinetics, leading to different morphologies. researchgate.netaps.orgcapes.gov.br For instance, flowerlike hollow this compound nanostructures, composed of CoWO₄ nanorods, have been synthesized by an alcohol–thermal process at 180 °C without surfactants or structure-directing agents. capes.gov.br The solvent composition and reaction temperature were found to determine the morphology of the products. capes.gov.br

Hydrothermal and solvothermal methods enable low-temperature crystallization and can yield materials with controlled morphologies. benchchem.comaps.org However, they often require stringent equipment and can have operational complexity. benchchem.com Microwave-assisted hydrothermal reactions have also been explored for faster synthesis of hydrated CoWO₄ nanoparticles. google.com

Advanced Fabrication Strategies for this compound Materials

Beyond conventional methods, several advanced fabrication strategies have been developed to achieve finer control over the synthesis of this compound, particularly for producing nanocrystalline materials with specific properties.

Polymeric Precursor Methodologies for this compound Nanocrystals

The polymeric precursor method, also known as the Pechini method, is a modified sol-gel technique that utilizes chelating agents and polymerizableMonomers to create a polymeric resin containing the metal ions. rsc.orgcdmf.org.br This method allows for homogeneous mixing of precursors at the molecular level, which is crucial for obtaining phase-pure and nanocrystalline materials upon calcination. benchchem.comrsc.org

In this method, cobalt and tungsten precursors are complexed with a chelating agent, such as citric acid. cdmf.org.br A polyalcohol, like ethylene (B1197577) glycol, is then added to promote esterification and polymerization, forming a polymeric resin. cdmf.org.br This resin is then dried and calcined at elevated temperatures to decompose the organic matrix and crystallize the this compound. rsc.orgcdmf.org.br

Research has shown that the polymeric precursor method can yield CoWO₄ nanocrystals with specific characteristics. One study compared CoWO₄ nanocrystals synthesized by co-precipitation and the polymeric precursor method, both followed by calcination at 800 °C. rsc.org The nanocrystals prepared by the polymeric precursor method exhibited a specific capacitance of 249.1 F g⁻¹ at 5 mV s⁻¹, compared to 192.5 F g⁻¹ for those prepared by co-precipitation at 40 mV s⁻¹. rsc.org This suggests that the polymeric precursor method can influence the electrochemical performance of the resulting CoWO₄.

The polymeric precursor method offers excellent control over stoichiometry and homogeneity, leading to the formation of nanocrystalline powders. rsc.orgcdmf.org.br

Molten Salt Synthesis for this compound

Molten salt synthesis is a method that uses a low-melting-point salt mixture as a reaction medium. benchchem.comaphrc.orgresearchgate.netrsc.org This technique allows for the synthesis of crystalline materials at relatively lower temperatures compared to traditional solid-state reactions, as the molten salt acts as a solvent and facilitates mass transport. benchchem.comrsc.org

In molten salt synthesis of this compound, cobalt and tungsten precursors are mixed with a suitable salt mixture, such as NaCl-KCl or KNO₃-NaNO₃. benchchem.comrsc.org The mixture is then heated to a temperature above the melting point of the salt but below the decomposition temperature of the product. rsc.org The reaction occurs within the molten salt, leading to the formation of CoWO₄ crystals. After cooling, the salt is dissolved, and the CoWO₄ product is recovered. benchchem.comrsc.org

This method has been shown to produce CoWO₄ with uniform morphology and reduced particle size. benchchem.com CoWO₄ synthesized at 500 °C using a molten salt process (KNO₃ + NaNO₃) resulted in nanocubes. rsc.org Molten salt synthesis is considered a simple, cost-effective, and environmentally friendly procedure for preparing single-phase nanocrystalline materials with controlled shape and size by adjusting parameters like the nature of salts, molar concentration, and temperature. rsc.org

While scalable and energy-efficient, molten salt synthesis requires post-synthesis washing to remove residual salts from the product. benchchem.com

Sonochemical and Wet-Chemical Routes for this compound Nanoparticles

Sonochemical synthesis utilizes high-intensity ultrasound irradiation to induce chemical reactions and create nanoparticles. researchgate.netsciopen.comcapes.gov.brresearchgate.net The acoustic cavitation generated by ultrasound creates localized hotspots with high temperatures and pressures, leading to rapid nucleation and growth of nanoparticles. researchgate.net

Wet-chemical routes encompass a broad category of solution-based synthesis methods that occur in a liquid medium at relatively low temperatures. benchchem.comresearchgate.netrsc.org These methods often involve simple mixing of precursor solutions, followed by precipitation or other reactions. researchgate.netrsc.org

Sonochemical synthesis has been explored for the preparation of various tungstate nanoparticles, and it is considered a simple, rapid, and eco-friendly technique for synthesizing nanoparticles with unique surface morphology. sciopen.comresearchgate.net While specific details on sonochemical synthesis of this compound nanoparticles are less prevalent in the provided results compared to other methods, the general principle involves applying ultrasound during the reaction of cobalt and tungstate precursors in solution. sciopen.comcapes.gov.br

Wet-chemical methods for this compound nanoparticles can involve the direct addition of a cobalt ion solution to a tungstate solution, leading to a precipitation reaction. researchgate.netresearchgate.netrsc.orgmdpi.comijirset.com These methods are often straightforward and cost-effective. For example, a simple wet chemical route for CoWO₄ involved adding a cobalt acetate (B1210297) solution dropwise to a sodium tungstate solution under stirring, forming a pink precipitate. rsc.org

Thin Film Deposition Techniques for this compound (e.g., Successive Ionic Layer Adsorption and Reaction - SILAR)

Thin films of this compound have garnered interest for their potential in applications such as energy storage and electrocatalysis. The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a cost-effective and relatively simple technique used for depositing thin films of various materials, including metal tungstates, onto different substrates at lower temperatures without requiring a vacuum chamber. researchgate.netmdpi.com The SILAR method involves sequential immersion of a substrate into separate cationic and anionic precursor solutions, followed by rinsing steps. mdpi.com This process allows for the controlled growth of thin films layer by layer.

Research has demonstrated the synthesis of nanocrystalline this compound thin films using the SILAR method for applications like the electrocatalytic oxygen evolution reaction (OER). researchgate.netdypatilunikop.org Studies have confirmed the formation of the monoclinic crystal structure of CoWO₄ films prepared by SILAR. researchgate.netresearchgate.net Characterization techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), field emission scanning electron microscopy (FE-SEM), energy dispersive X-ray analysis (EDAX), X-ray photoelectron spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis have been utilized to investigate the structural, elemental, surface morphological, and electrical properties of these films. researchgate.net

Furthermore, nanocauliflower-like this compound thin films have been synthesized via the SILAR method for supercapacitive applications. researchgate.netgoogle.com.co These films have shown promising electrochemical performance. For instance, a specific capacitance of 1436.5 F g⁻¹ at a scan rate of 2 mV s⁻¹ in 1 M KOH electrolyte has been reported for CoWO₄ thin films prepared by SILAR. researchgate.net Flexible solid-state symmetric supercapacitor devices assembled with these films exhibited a specific capacitance of 101.32 F g⁻¹, a specific energy of 14.07 Wh kg⁻¹, and a specific power of 1225.25 W kg⁻¹. researchgate.net These findings highlight the potential of SILAR as a viable method for fabricating CoWO₄ thin films for energy storage.

Here is a summary of some findings related to SILAR-deposited CoWO₄ thin films:

| Synthesis Method | Morphology | Application | Key Finding | Reference |

| SILAR | Nanocrystalline films | Electrocatalytic OER | Monoclinic crystal structure confirmed. researchgate.net | researchgate.netdypatilunikop.org |

| SILAR | Nanocauliflower-like films | Supercapacitor | Specific capacitance of 1436.5 F g⁻¹ at 2 mV s⁻¹. researchgate.net | researchgate.netgoogle.com.co |

| SILAR | Thin films | Flexible solid-state supercapacitor | Specific energy of 14.07 Wh kg⁻¹ and power of 1225.25 W kg⁻¹. researchgate.net | researchgate.net |

Solid-Phase Sintering Methods for Oriented this compound Crystalline Glazes

Solid-phase sintering is a method employed in the preparation of ceramic materials, including crystalline glazes. This technique involves heating powdered material to a high temperature below its melting point, allowing particles to bond and form a solid mass. For this compound, solid-phase sintering has been used to prepare crystalline glazes with significant oriented structures, particularly for applications in ceramic surface functionalization. jci.edu.cnsciopen.com

Research on oriented this compound crystalline glazes prepared by solid-phase sintering under specific holding times, such as 8 minutes, has demonstrated significant photocatalytic activity. jci.edu.cnsciopen.com These crystalline glazes have shown photocatalytic degradation efficiencies of approximately 78% for methylene blue and 72% for methyl orange. jci.edu.cnsciopen.com

Crystal structure analysis of these oriented crystalline glazes has indicated that the (100) crystal plane in this compound crystals possesses the highest surface charge density (1.024). jci.edu.cnsciopen.com The significant exposure of this crystal plane is considered a key factor contributing to the observed excellent catalytic performance. jci.edu.cnsciopen.com This provides a theoretical basis for further design and functionalization of this compound crystalline glazes for applications in the ceramic industry. jci.edu.cnsciopen.com

Bottom-Up Approaches for Controlled this compound Nanostructure Design

Bottom-up synthesis approaches involve building nanostructures from atomic or molecular precursors. These methods offer significant control over the size, shape, and structure of the resulting nanomaterials, which in turn influences their properties. Various bottom-up techniques have been explored for the controlled design of this compound nanostructures, including precipitation and solvothermal methods.

Simple and cost-effective precipitation methods have been used to synthesize this compound nanoparticles. ijirset.com For instance, reacting cobalt chloride and sodium tungstate in a 1:1 molar ratio in distilled water at room temperature can yield CoWO₄ nanoparticles with a monoclinic structure. ijirset.com Characterization techniques like XRD, Raman spectroscopy, and SEM have been used to confirm the structure and morphology of these precipitated nanoparticles. ijirset.com These nanoparticles have shown photocatalytic activity, such as in the degradation of methylene blue dye. ijirset.com

Solvothermal methods, which involve chemical reactions in a sealed vessel at elevated temperatures and pressures, have also been employed for the synthesis of this compound nanostructures. This approach allows for the crystallization of materials that might be difficult to obtain under ambient conditions. Single-crystalline wolframite-type monoclinic structure this compound nanowires have been synthesized using a solvothermal method at 180 °C for 24 hours. aps.org These nanowires were reported to have widths of 20 nm and lengths ranging from 200 to 400 nm. aps.org Such nanowires have exhibited photoluminescence properties, including strong blue-green light emission at lower temperatures and a broader near-infrared emission at around 300 K. aps.org

Other bottom-up approaches include facile solution-based chemical synthesis routes that allow for controlling the crystallinity of this compound nanomaterials, yielding amorphous, semi-amorphous, and crystalline phases. acs.org Co-precipitation methods have also been used to prepare precursors for this compound composites. diva-portal.org Furthermore, a single-step, scalable bottom-up approach has been developed for designing sulfur-doped this compound porous nanospheres, which have shown enhanced electrical conductivity and porosity, leading to high performance in hybrid supercapacitors. researchgate.net These sulfur-doped nanospheres exhibited a specific capacity of 248.5 mA h g⁻¹ and demonstrated outstanding rate capability and cycling stability. researchgate.net

These bottom-up strategies highlight the versatility in synthesizing this compound with tailored nanostructures for specific applications.

| Synthesis Method | Resulting Nanostructure | Key Characteristics / Findings | Reference |

| Precipitation | Nanoparticles | Monoclinic structure, photocatalytic activity (e.g., methylene blue degradation). ijirset.com | ijirset.com |

| Solvothermal | Nanowires | Single-crystalline, monoclinic structure, blue-green and near-infrared photoluminescence. aps.org | aps.org |

| Solution-based chemical synthesis | Amorphous, semi-amorphous, crystalline phases | Control over crystallinity. acs.org | acs.org |

| Co-precipitation | Nanocomposites | Used for preparing precursors. diva-portal.org | diva-portal.org |

| Single-step bottom-up | Sulfur-doped porous nanospheres | Enhanced conductivity and porosity, high supercapacitor performance. researchgate.net | researchgate.net |

Structural Elucidation and Morphological Characterization of Cobalt Tungstate

Crystalline Structure and Phase Analysis of Cobalt Tungstate (B81510)

Cobalt tungstate predominantly crystallizes in a wolframite-type monoclinic structure. rsc.orgacs.orgnih.govresearchgate.net This structure is characterized by a specific arrangement of cobalt, tungsten, and oxygen atoms in a three-dimensional lattice. The analysis of its crystalline phases, from amorphous to highly crystalline, provides a deeper understanding of its material properties.

Wolframite-Type Monoclinic Crystal System Investigations (Space Group P2/c or P2/a)

This compound (CoWO₄) possesses a wolframite-type monoclinic crystal structure. rsc.orgacs.orgnih.govresearchgate.net This structure is most commonly described by the space group P2/c. acs.orgnih.govijirset.comresearchgate.netarizona.edutandfonline.com However, some studies also report the space group as P2/a. aps.org The P2/c space group indicates a primitive unit cell with a twofold rotation axis and a glide plane perpendicular to the b-axis. ucl.ac.uk Within this structure, both cobalt (Co²⁺) and tungsten (W⁶⁺) ions are in an octahedral coordination, bonded to six oxygen atoms (CoO₆ and WO₆ octahedra). rsc.orgmaterialsproject.org These octahedra form chains along the c-axis by sharing edges with neighboring octahedra of the same type. rsc.org The chains of CoO₆ and WO₆ octahedra are interconnected, creating a stable three-dimensional framework. rsc.org The wolframite (B13744602) structure is a common arrangement for tungstate minerals, where iron and manganese can substitute for cobalt. wikipedia.org

Comparative Studies of Amorphous, Semi-Amorphous, and Crystalline this compound Phases

This compound can exist in amorphous, semi-amorphous, and crystalline phases, each exhibiting distinct properties. rsc.orgacs.org The transition from an amorphous to a crystalline state is typically achieved through heat treatment, with a clear structural change observed around 400°C. rsc.org

Amorphous CoWO₄:

Synthesized at lower temperatures, often through co-precipitation methods without subsequent high-temperature annealing. rsc.orgrsc.org

Lacks long-range atomic order, resulting in broad, undefined peaks in X-ray diffraction (XRD) patterns. rsc.org

Surface analysis using X-ray photoelectron spectroscopy (XPS) has shown that the oxidation state of surface cobalt atoms can change from +2 to +3 under certain conditions. rsc.org

Crystalline CoWO₄:

Characterized by a well-defined monoclinic wolframite structure with sharp, narrow peaks in XRD patterns, indicating a high degree of crystallinity. researchgate.netijirset.com

The crystalline form is generally more stable. rsc.org Density functional theory (DFT) calculations indicate that the most stable surface of crystalline CoWO₄ is the (010) plane. rsc.orgresearchgate.net

In contrast to the amorphous phase, the oxidation state of cobalt in crystalline CoWO₄ remains as +2. rsc.org

Semi-Amorphous CoWO₄:

Represents an intermediate state between the fully amorphous and crystalline phases. acs.org

These materials can be synthesized to exhibit a combination of amorphous and crystalline domains. acs.org

The degree of crystallinity significantly impacts the material's properties. For instance, in electrochemical applications, amorphous CoWO₄ has demonstrated higher catalytic activity for water oxidation compared to its crystalline counterpart, which is attributed to the different arrangement and spacing of cobalt atoms on the surface. rsc.orgresearchgate.netbohrium.com

Lattice Parameter Determination and Rietveld Refinement for this compound Structures

The precise lattice parameters of the monoclinic this compound structure can be determined from X-ray diffraction (XRD) data. Rietveld refinement is a powerful technique used to analyze powder diffraction patterns, allowing for the refinement of a theoretical crystal structure model until it matches the experimental data. researchgate.netresearchgate.netwikipedia.org This method provides accurate values for the lattice constants (a, b, c) and the angle β.

Several studies have reported the lattice parameters for CoWO₄, with slight variations depending on the synthesis method and conditions. For example, one study reported lattice parameters of a = 4.66 Å, b = 5.68 Å, and c = 4.95 Å. ijirset.com Another investigation determined the parameters to be a = 4.6616 Å, b = 5.6972 Å, and c = 4.9572 Å. rsc.org Rietveld refinement of CoWO₄ synthesized by a low-temperature hydrothermal method followed by calcination confirmed a monoclinic crystal framework with the space group P2/c. researchgate.net The refinement process involves adjusting various parameters, including scale factor, background, and atomic coordinates, to achieve a good fit between the observed and calculated diffraction patterns. rsc.org

| a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |

|---|---|---|---|---|---|

| 4.66 | 5.68 | 4.95 | 90.0 | P2/c | ijirset.com |

| 4.6616 | 5.6972 | 4.9572 | 90.0 | P2/c | rsc.org |

| 0.495 nm (4.95 Å) | 0.568 nm (5.68 Å) | 0.466 nm (4.66 Å) | 90.0 | P2/a | aps.org |

Morphological Evolution and Nanostructure Characterization of this compound

The morphology of this compound can be controlled through various synthesis techniques, leading to a range of nanostructures from nanoparticles to nanowires and thin films. The specific shape and size of these structures are crucial for their performance in different technological fields.

Investigations of this compound Nanoparticle Morphologies (e.g., Sphere-Like, Sponge-Sphere Like)

This compound nanoparticles have been synthesized with various morphologies. Sphere-like nanoparticles have been successfully produced via co-precipitation methods. researchgate.net The use of capping agents during synthesis can influence the final shape and prevent aggregation of the nanoparticles. researchgate.net Other reported morphologies include oval-shaped nanostructures and sponge-like spheres. rsc.org The synthesis conditions, such as temperature and the ratio of reactants, play a significant role in determining the resulting particle size and shape. researchgate.net For instance, controlling parameters in a chemical precipitation reaction allowed for the synthesis of CoWO₄ nanoparticles with a size of about 55 nm. researchgate.net

Studies on this compound Nanowire and Thin Film Architectures

Beyond nanoparticles, this compound can be fabricated into more complex architectures like nanowires and thin films.

Nanowires: Single-crystalline, wolframite-type monoclinic CoWO₄ nanowires have been synthesized using solvothermal methods. aps.orgresearchgate.net These nanowires can have dimensions in the nanometer range, for example, with a width of 20 nm and a length of 200 to 400 nm. aps.orgresearchgate.net The synthesis often involves reacting cobalt and tungstate precursors in a solvent at elevated temperatures. aps.org

Thin Films: this compound thin films have been prepared using techniques such as the successive ionic layer adsorption and reaction (SILAR) method. researchgate.net This method allows for the deposition of thin layers of material onto a substrate. The resulting films can exhibit nanostructured morphologies, such as agglomerated cauliflower-like spherical nanoparticles. researchgate.net These thin film architectures are of interest for applications in energy storage and electronics. researchgate.net

Analysis of Hierarchical this compound Microflower Structures

Hierarchical microstructures of cobalt, specifically those with a flower-like architecture, have been synthesized through various chemical reduction methods. nih.gov One notable approach involves the silver-catalyzed reduction of a cobalt salt using hydrazine (B178648) hydrate (B1144303) in the presence of capping agents like triethanolamine (B1662121) (TEA), diethanolamine (B148213) (DEA), and ethylene (B1197577) glycol (EG) at 90°C. nih.gov

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses of the resulting material reveal a well-defined, porous, and flower-like structure. nih.gov This intricate architecture is composed of interlinked, two-dimensional, wavy nanoflakes. nih.gov The use of capping agents is crucial for the formation of these defined microflowers. In contrast, when the synthesis is conducted without any capping agent, the product tends to be an agglomeration of cobalt flakes with an irregular, spherical morphology. nih.gov These findings highlight the critical role of synthesis conditions in controlling the size and shape of the final this compound product. nih.gov

Spectroscopic and Elemental Analysis of this compound

X-ray Diffraction (XRD) for Structural Confirmation and Crystallinity

X-ray diffraction is a fundamental technique for confirming the crystal structure and phase purity of synthesized this compound. Analysis of XRD patterns consistently reveals that CoWO4 possesses a monoclinic wolframite-type structure. researchgate.net The diffraction peaks observed in the patterns for synthesized CoWO4 match well with the standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), specifically reference pattern 015-0867. researchgate.net This confirmation ensures that a pure monoclinic wolframite tungstate structure has been obtained, particularly when precursors are calcined at temperatures around 600°C. researchgate.net

Rietveld refinement of XRD data allows for the precise determination of lattice parameters. For the monoclinic structure of CoWO4 (space group P2/c), typical lattice parameters are approximately a = 4.701 Å, b = 5.062 Å, and c = 5.767 Å. materialsproject.org The crystallinity of the material can also be assessed from the XRD patterns; sharp and well-defined peaks are indicative of a highly crystalline structure. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation. nih.gov

Table 1: Representative XRD Data for Monoclinic this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| JCPDS Card No. | 015-0867 | researchgate.net |

| Lattice Constant 'a' | 4.701 Å | materialsproject.org |

| Lattice Constant 'b' | 5.062 Å | materialsproject.org |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for investigating the surface morphology and internal structure of this compound nanomaterials. These analyses reveal that the morphology of CoWO4 can be significantly influenced by synthesis methods and the presence of surfactants.

SEM micrographs have shown various morphologies, including interlinked spherical nanostructures. researchgate.net High-resolution TEM (HRTEM) analysis has further detailed these structures, revealing nano-chain networks. researchgate.net The particle size is also dependent on synthesis conditions. For instance, in one study, the addition of varying amounts of Triton X-100 surfactant resulted in average particle sizes ranging from approximately 110 nm to 145 nm. researchgate.net Other research has focused on producing much smaller nanoparticles, with sizes between 12 and 35 nm. researchgate.net As mentioned previously, specific synthesis conditions can lead to the formation of hierarchical microflowers composed of interconnected nanoflakes. nih.gov

Table 2: Morphology and Particle Size of this compound from Different Studies

| Synthesis/Modification | Morphology | Average Particle Size | Analytical Method | Reference |

|---|---|---|---|---|

| Without Surfactant | Nano-chain networks, spherical | ~145 nm | HRTEM | researchgate.net |

| With 4.7 ml Triton X-100 | Nano-chain networks, spherical | ~110 nm | HRTEM | researchgate.net |

| Precipitated, calcined at 600°C | Nanocrystalline | 12–35 nm | XRD/TEM | researchgate.net |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform-Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes of chemical bonds within this compound. The FT-IR spectrum of CoWO4 displays several characteristic absorption bands, primarily in the low-frequency region (400-1000 cm⁻¹), which correspond to the vibrations of the metal-oxygen bonds.

The main absorption bands are associated with the vibrations of the WO₆ octahedra and the Co-O bond. A band observed around 460 cm⁻¹ is attributed to the symmetrical and asymmetrical deformation modes of the W-O bond within the WO₆ octahedron. researchgate.net The band related to the Co-O bond typically appears near 524 cm⁻¹. researchgate.net Vibrations corresponding to the W-O bond and the asymmetric stretching of W-O-W bridges are found at approximately 627 cm⁻¹ and 821 cm⁻¹, respectively. researchgate.netresearchgate.net The band at around 685 cm⁻¹ is assigned to the symmetric vibrations of the oxygen atom bridged between cobalt and tungsten (Co-O-W). researchgate.net Broader bands often seen at higher wavenumbers, such as 1638 cm⁻¹ and 3416 cm⁻¹, are due to the bending and stretching modes of -OH groups from absorbed water molecules. researchgate.netresearchgate.net

Table 3: FT-IR Vibrational Bands and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~460 | Symmetrical/asymmetrical deformation of W-O in WO₆ octahedron | researchgate.net |

| ~524 | Co-O bond vibration | researchgate.net |

| ~627 | W-O bond vibration | researchgate.net |

| ~685 | Symmetric vibration of Co-O-W bridge | researchgate.net |

| ~821 | Asymmetric stretching of W-O-W bridge / O-W-O vibration | researchgate.netresearchgate.net |

| ~1638 | H-O-H bending mode (adsorbed water) | researchgate.netresearchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for determining the elemental composition and the oxidation states of the constituent elements in this compound.

EDS analysis confirms the presence of cobalt (Co), tungsten (W), and oxygen (O) in the synthesized material, verifying its elemental makeup. researchgate.net

XPS provides more detailed information about the chemical states. The high-resolution XPS spectrum of Co 2p in CoWO4 typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are characteristic of the Co²⁺ oxidation state. researchgate.netresearchgate.net Similarly, the W 4f spectrum exhibits two peaks, W 4f₇/₂ and W 4f₅/₂, confirming that tungsten exists in the W⁶⁺ oxidation state. researchgate.net The O 1s spectrum can often be deconvoluted into multiple peaks, with the main component corresponding to the oxygen in the metal-oxygen lattice (Co-O, W-O) and other smaller peaks potentially indicating the presence of hydroxides or adsorbed water. researchgate.net

Table 4: XPS Binding Energies for this compound

| Element/Orbital | Binding Energy (eV) | Inferred Oxidation State | Reference |

|---|---|---|---|

| Co 2p₃/₂ | ~781.4 | Co²⁺ | researchgate.net |

| Co 2p₁/₂ | ~797.9 | Co²⁺ | researchgate.net |

| W 4f₇/₂ | ~35.6 | W⁶⁺ | researchgate.net |

| W 4f₅/₂ | ~37.8 | W⁶⁺ | researchgate.net |

Raman Spectroscopy for this compound Bond Vibration Analysis

Raman spectroscopy is a sensitive technique used to probe the vibrational modes of a material, providing a structural fingerprint based on the inelastic scattering of monochromatic light. stellarnet.us For this compound, which has a wolframite-type monoclinic structure, group theory predicts a total of 18 Raman active modes (8A₉ + 10B₉). researchgate.net

The Raman spectrum of CoWO4 is characterized by a number of distinct peaks. The most intense peak is consistently observed at approximately 886-913 cm⁻¹. researchgate.netresearchgate.net This strong band is attributed to the symmetric stretching mode of the terminal W-O bonds or the antisymmetric bridging mode associated with the tungsten-oxygen chain. researchgate.netresearchgate.net The A₉ modes are generally associated with the breathing of the tungstate tetrahedra. researchgate.net Other bands in the spectrum correspond to various stretching and bending vibrations within the WO₆ octahedra and movements of the Co²⁺ cations against the WO₄²⁻ anions. For example, bands in the range of 137-180 cm⁻¹ have been ascribed to interchain deformation modes. researchgate.net

Table 5: Prominent Raman Modes in this compound

| Wavenumber (cm⁻¹) | Assignment/Description | Reference |

|---|---|---|

| ~886 | Most intense peak; Antisymmetric bridging mode of W-O-W | researchgate.net |

Advanced Electronic and Optical Investigations of Cobalt Tungstate

Electronic Band Structure Analysis of Cobalt Tungstate (B81510)

The electronic band structure of a material dictates its electrical and optical properties. For cobalt tungstate (CoWO₄), understanding its band structure, particularly the band gap, is crucial for its application in various electronic and optical devices.

Direct Band Gap Energy Determination and Quantification

This compound is generally considered a direct band gap semiconductor. arxiv.org This means that the minimum energy level of the conduction band and the maximum energy level of the valence band occur at the same momentum value in the Brillouin zone, allowing for efficient absorption and emission of light. The determination of its band gap energy (E_g) is commonly performed using optical methods, where the absorption coefficient (α) is related to the photon energy (hν) by the Tauc relation for a direct allowed transition: (αhν)² = A(hν - E_g). By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the band gap energy can be quantified.

The reported values for the direct band gap of this compound exhibit some variation, which can be attributed to differences in synthesis methods, crystallinity, and morphology of the material. For instance, amorphous this compound synthesized via a wet chemical method was found to have a direct band gap of 2.51 eV. researchgate.net Crystalline CoWO₄, prepared by co-precipitation and polymeric precursor methods, showed slightly higher band gap values of 2.84 eV and 2.89 eV, respectively. researchgate.net Other studies have reported values in the range of 2.7 to 3.2 eV. researchgate.net Furthermore, detailed analysis of single-crystalline this compound nanowires has revealed the presence of two distinct optical gaps at 2.24 eV and 2.38 eV. aps.org

Table 1: Reported Direct Band Gap Energies for this compound

| Synthesis Method/Morphology | Band Gap Energy (eV) | Reference |

|---|---|---|

| Amorphous | 2.51 | researchgate.net |

| Co-precipitation | 2.84 | researchgate.net |

| Polymeric Precursor | 2.89 | researchgate.net |

| General Crystalline Range | 2.7 - 3.2 | researchgate.net |

| Single-crystalline Nanowires | 2.24 and 2.38 | aps.org |

Impact of Structural and Compositional Modifications on this compound Band Gap

The electronic band structure and, consequently, the band gap of this compound can be intentionally modified through structural and compositional changes. These modifications are key to tuning the material's properties for specific applications.

One significant factor is the material's crystallinity. Amorphous this compound has been shown to possess a smaller band gap (2.51 eV) compared to its crystalline counterparts. researchgate.net This is attributed to the lack of long-range atomic order in the amorphous structure, which can introduce a higher density of localized states within the band gap.

Optical Absorption and Emission Characteristics of this compound

The interaction of this compound with light, encompassing both absorption and emission phenomena, is fundamental to its use in optoelectronic applications.

UV-Visible Diffuse Reflectance Spectroscopy (DRS UV-Vis) Studies on this compound Optical Properties

UV-Visible Diffuse Reflectance Spectroscopy (DRS UV-Vis) is a powerful non-destructive technique used to investigate the optical properties of solid, powdered materials like this compound. universallab.orgmpg.de In this method, the sample is illuminated with light over a range of ultraviolet and visible wavelengths (typically 200-800 nm), and the diffusely reflected light is collected and analyzed. universallab.orgmpg.de The resulting spectrum reveals the wavelengths at which the material absorbs light, which is directly related to the electronic transitions occurring within the substance.

For this compound, DRS UV-Vis spectra typically show a broad and strong absorption band in the UV and visible regions, generally between 200 nm and 450 nm. researchgate.net This absorption is associated with the ligand-to-metal charge transfer (LMCT) from the 2p orbitals of oxygen to the 5d orbitals of tungsten within the [WO₆]⁶⁻ octahedral clusters. researchgate.net In addition to this primary absorption edge, weaker absorption peaks can sometimes be observed at longer wavelengths, such as around 475 nm and 525 nm, which are influenced by the coordination and oxidation state of the cobalt ions. researchgate.net The data obtained from DRS UV-Vis is crucial for calculating the band gap energy using the Kubelka-Munk function, which transforms the reflectance data into a quantity proportional to the absorption coefficient. researchgate.netresearchgate.net

Photoluminescence Properties and Emission Mechanisms in this compound Nanostructures

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. In this compound nanostructures, the PL properties are intrinsically linked to their electronic structure and the presence of specific electronic states. When excited with ultraviolet light, such as a 325 nm laser, this compound nanostructures exhibit characteristic emission spectra.

A prominent feature in the PL spectra of CoWO₄ is a strong, broad bluish-green emission. researchgate.net This emission is often resolved into two main peaks. For instance, single-crystalline CoWO₄ nanowires show emission peaks at approximately 495 nm and 530 nm at low temperatures (10-200 K). aps.org These emissions are attributed to electronic transitions within the tungstate group ([WO₆]⁶⁻). Specifically, the transitions are believed to occur from two closely spaced excited triplet states (³T₁u) to the singlet ground state (¹A₁g) of the [WO₆]⁶⁻ complex. researchgate.net The crystalline quality and particle size of the nanostructures can significantly influence the intensity and characteristics of this photoluminescence. researchgate.net

Near-Infrared Emission Potentials of this compound

Beyond the visible spectrum, this compound has demonstrated significant potential for near-infrared (NIR) emission. This is a particularly interesting property for applications in fields like infrared detection and stealth technology.

Studies on single-crystalline CoWO₄ nanowires have revealed a very strong and broad NIR emission band that spans from 700 nm to 1000 nm at room temperature when excited by UV light. aps.orgresearchgate.net This NIR emission is notably much stronger than the visible blue-green emission at ambient temperatures. The origin of this NIR luminescence is thought to be different from the intrinsic emission of the [WO₆]⁶⁻ complex and is primarily linked to defects within the crystal structure. aps.org Specifically, the presence of cobalt cationic vacancies (Co vacancies) is believed to create discrete photoluminescence centers involving Co²⁺ ions situated near these vacancies. aps.org The radiative recombination of electrons and holes captured by these defect-related centers is the proposed mechanism for the intense NIR emission. aps.org

Catalytic Performance of Cobalt Tungstate

Photocatalytic Applications and Mechanisms of Cobalt Tungstate (B81510)

Cobalt tungstate exhibits promising photocatalytic activity, driven by its electronic structure and light absorption capabilities. This activity is leveraged in environmental remediation and energy conversion processes.

Visible Light-Driven Photocatalytic Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue, Methyl Orange, Rhodamine B, Congo Red Dyes)

This compound-based materials have been investigated for their effectiveness in degrading various organic dyes under visible light. Studies have shown significant degradation efficiencies for dyes such as methylene blue and methyl orange nih.gov. For instance, this compound crystalline glaze demonstrated photocatalytic degradation efficiencies of approximately 78% for methylene blue and 72% for methyl orange nih.gov.

The photocatalytic degradation efficiency of this compound varies depending on factors such as its synthesis method, morphology, and the specific organic pollutant. In the case of methylene blue and methyl orange degradation by this compound crystalline glaze, efficiencies of around 78% and 72% were observed, respectively nih.gov. While specific kinetic data for this compound alone is detailed in various studies, research on related tungstates and cobalt oxide composites provides insights into typical reaction kinetics. For example, the photodegradation of methylene blue often follows pseudo-first-order kinetics in the presence of tungstate-based photocatalysts fishersci.atfishersci.nlnih.govnih.gov.

Reactive Oxygen Species (ROS) play a crucial role in the photocatalytic degradation of organic pollutants mediated by this compound. Studies on various photocatalytic systems, including those involving tungstates and cobalt oxides, indicate that photoexcited electrons and holes react with oxygen and water (or hydroxide (B78521) ions) to generate ROS such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) fishersci.atfishersci.nlwikipedia.orgamericanelements.comfishersci.co.ukereztech.com. These highly reactive species are potent oxidizing agents that attack and break down the complex organic molecules of the pollutants wikipedia.orgamericanelements.comereztech.com. For example, superoxide radicals and holes have been identified as having critical effects in the photodegradation of methylene blue in studies involving cobalt oxide-silver tungstate composites americanelements.com. Similarly, hydroxyl radicals were considered accountable for the photocatalytic performance in the degradation of brilliant green dye using this compound nanoparticles americanelements.com.

The crystal plane orientation of this compound can significantly influence its catalytic performance. Research on oriented this compound crystalline glaze has shown that the exposure of specific crystal planes is a key factor in achieving excellent catalytic activity nih.gov. Specifically, the (100) crystal plane in this compound crystals was found to have the highest surface charge density, and its increased exposure contributed to enhanced photocatalytic performance in the degradation of methylene blue and methyl orange nih.gov. This suggests that controlling the crystal growth orientation during synthesis can be a strategy to optimize the photocatalytic efficiency of this compound.

Efficient separation and transfer of photogenerated electron-hole pairs are fundamental to the photocatalytic activity of this compound. When this compound is irradiated with visible light, electrons are excited from the valence band to the conduction band, leaving holes in the valence band. Without efficient charge separation, these electron-hole pairs can quickly recombine, reducing the photocatalytic efficiency nih.govnih.govnih.gov.

In composite materials involving this compound, various interfacial charge transfer mechanisms can be operative. These mechanisms aim to facilitate the migration of electrons and holes to different sites, where they can participate in redox reactions with adsorbed species nih.govnih.govbionity.com. The formation of heterojunctions between this compound and other semiconductors, such as CdS or FeWO₄, can create internal electric fields or form Z-scheme systems that promote the separation of photogenerated charge carriers and suppress recombination nih.govnih.govnih.govtristains.com. This enhanced charge separation at the interface leads to a longer lifespan for the charge carriers and improved photocatalytic performance nih.govnih.gov.

Photocatalytic Hydrogen Evolution Reactions Utilizing this compound

This compound and its composites have been explored for their potential in photocatalytic hydrogen evolution reactions (HER), a crucial process for renewable energy production through water splitting tristains.comfishersci.ca. This compound is considered a semiconductor with an appropriate band gap for visible light absorption, making it a suitable candidate for photocatalytic applications, including HER tristains.com.

Studies have investigated this compound-based nanocomposites for HER under visible light irradiation. For instance, a nitrided CoWO₄/CdS nanocomposite photocatalyst exhibited an optimal H₂ production rate of approximately 3650 μmol·h⁻¹·g⁻¹ under visible light (λ > 400 nm) tristains.com. This performance was attributed to the formation of metal nitrides on the surface of CdS, which acted as low-cost co-catalysts, promoting electron transfer and hydrogen evolution tristains.com. The high electrical conductivity and suitable binding energy for hydrogen of these surface nitrides contribute to the enhanced HER performance tristains.com.

Photocatalytic Carbon Dioxide (CO₂) Reduction by this compound Systems

While the provided search results primarily focus on the electrocatalytic applications of this compound, some sources indicate its potential in photocatalysis. CoWO₄ is reported to exhibit photocatalytic properties with a direct band gap (Eg) near 2.20 eV. nih.govresearchgate.net The band gap energy influences the material's ability to absorb light and participate in photocatalytic reactions, including potentially the reduction of carbon dioxide.

Electrocatalytic Applications and Mechanisms of this compound

This compound-based nanomaterials have been extensively studied as bifunctional electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), key processes in electrochemical water splitting for producing hydrogen and oxygen. acs.orgacs.org Cobalt is known for its activity in electrochemical water splitting, while tungsten can enhance cobalt's performance by altering its electronic structure to reduce the overpotential. acs.org

Oxygen Evolution Reaction (OER) Activity of this compound

The oxygen evolution reaction (OER) is a crucial anodic reaction in water splitting. This compound has shown promise as an electrocatalyst for OER. nih.govacs.orgfishersci.nofishersci.comalfa-chemistry.comnih.govnih.govresearchgate.net

Overpotential and current density are critical parameters for evaluating OER catalyst performance. A lower overpotential at a given current density indicates higher catalytic activity. While theoretical studies suggest that CoWO₄ should be an efficient electrocatalyst for water splitting, experimental studies on pristine CoWO₄ have shown a relatively high overpotential of 810 mV to achieve a standard current density of 10 mA cm⁻². nih.govacs.org However, modifying or compositing CoWO₄ can lower the overpotential. For instance, a composite of CoWO₄ with Ni and graphitic carbon has been shown to reduce the overpotential. nih.govacs.org Iron and manganese codoped this compound samples have demonstrated lower overpotentials compared to undoped CoWO₄. acs.org One study reported an overpotential of 460 mV to reach 10 mA cm⁻² for a specific iron and manganese codoped sample (C5), while another sample (C1) required 580 mV for the same current density. acs.org Semi-amorphous this compound-based nanomaterials have demonstrated superior OER activity, achieving an overpotential of 285 mV at a current density of 10 mA/cm² and a remarkable surface area of approximately 150 m²/g. acs.org Amorphous Fe-doped CoWO₄ has also shown low overpotentials of 259 mV to reach a current density of 10 mA cm⁻² for OER in 1 M KOH. researchgate.netrsc.org

Doping this compound with other elements can lead to synergistic effects that enhance its OER performance. Codoping with iron and manganese, for example, has been shown to increase charge separation and reduce the band gap under visible light irradiation, in addition to improving electrocatalytic activity towards OER. nih.govacs.org Iron doping in amorphous CoWO₄ has resulted in low overpotentials for OER. fishersci.nonih.govresearchgate.netrsc.org The incorporation of individual tungsten atoms into the spinel lattice of Co₃O₄ has also been reported to present remarkable OER activity and stability in acidic electrolytes. rsc.org

Hydrogen Evolution Reaction (HER) Activity of this compound

This compound nanoparticles also demonstrate activity as a bifunctional electrocatalyst for the hydrogen evolution reaction (HER), the cathodic reaction in water splitting. acs.orgacs.orgfishersci.com Semi-amorphous this compound-based nanomaterials have shown superior HER activity, achieving an overpotential of 121 mV at a current density of 10 mA/cm². acs.org Amorphous Fe-doped CoWO₄ has also exhibited low overpotentials of 118 mV to reach a current density of 10 mA cm⁻² for HER in 1 M KOH. researchgate.netrsc.org

Electrochemical Water Splitting Systems Employing this compound

Electrochemical water splitting is a crucial process for producing clean hydrogen energy, involving the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). ekb.eg this compound has been investigated as a potential electrocatalyst for both reactions, offering a cost-effective alternative to noble metal catalysts like platinum, iridium, and ruthenium. nih.govekb.eg

Theoretical studies suggest that CoWO₄ should be an efficient electrocatalyst for water splitting. nih.govacs.org Experimentally, CoWO₄ has shown activity towards both OER and HER. acs.org However, initial studies on pristine CoWO₄ indicated a high overpotential of 810 mV to achieve a current density of 10 mA cm⁻² for the OER. nih.govacs.org

To enhance the catalytic performance of this compound in water splitting, various strategies have been explored, including doping and forming composites. For instance, manganese-doped this compound has shown a reduced overpotential of 400 mV at 10 mA cm⁻² for the OER. nih.govacs.org Composites of CoWO₄ with materials like nickel and graphitic carbon have also been shown to lower the overpotential. nih.govacs.org

The crystallinity of this compound nanomaterials significantly impacts their activity in HER and OER. acs.org Studies have shown that semiamorphous this compound nanomaterials exhibit superior activity for both OER and HER compared to their amorphous and crystalline counterparts. acs.orgresearcher.life These semiamorphous materials have demonstrated a remarkable surface area of approximately 150 m²/g, which is among the highest reported for CoWO₄-based materials. acs.orgresearcher.life

Recent research has also explored the use of this compound membranes in proton-exchange membrane water electrolysis (PEMWE) systems under industrial conditions. icn2.catuji.es A novel this compound electrocatalyst incorporated into a membrane has demonstrated efficient and feasible operation, achieving a current density of 1.8 A·cm⁻² at 2 V and stable operation up to 1 A·cm⁻² at 80°C and 1.74 V. icn2.catuji.es This represents a significant improvement in activity and stability compared to previous non-iridium based catalysts in acidic media. uji.eseurekalert.org The delamination of this compound has been identified as a method to enhance activity and durability by stabilizing oxide and water-hydroxide networks within lattice defects in acidic environments. uji.eseurekalert.org

The following table summarizes some research findings on this compound-based materials for electrochemical water splitting:

| Material | Reaction | Current Density (mA cm⁻²) | Overpotential (mV) | Electrolyte | Reference |

| CoWO₄ | OER | 10 | 810 | nih.govacs.org | |

| Mn-doped CoWO₄ | OER | 10 | 400 | nih.govacs.org | |

| CoWO₄-Ni/graphitic carbon | OER | 10 | Lowered overpotential | nih.govacs.org | |

| CoWO₄₋ₓ@C nanoparticles | HER | 10 | 32.5 (acidic) | Acidic/Alkaline | researchgate.netx-mol.net |

| CoWO₄₋ₓ@C nanoparticles | HER | 10 | 46.8 (alkaline) | Acidic/Alkaline | researchgate.netx-mol.net |

| CoWO₄₋ₓ@C nanoparticles | OER | 10 | 295 | researchgate.netx-mol.net | |

| Semiamorphous CoWO₄ | OER | 10 | 285 | acs.org | |

| Semiamorphous CoWO₄ | HER | 10 | 121 | acs.org |

Direct Methanol (B129727) Fuel Cell (DMFC) Electrocatalysis with this compound Composites

Direct Methanol Fuel Cells (DMFCs) are a promising energy conversion technology, but their widespread implementation is hindered by the need for efficient and CO-tolerant anode catalysts for the methanol oxidation reaction (MOR). acs.orgacs.org Platinum-based catalysts are commonly used, but their high cost and susceptibility to CO poisoning are significant drawbacks. espublisher.comresearchgate.net Transition metal-based materials, including this compound, are being explored as potential alternatives or co-catalysts to address these challenges. acs.orgnih.gov

This compound composites have shown promise as electrocatalysts for the MOR in DMFCs. Nickel-cobalt mixed tungstate nanocomposites have been investigated as non-precious group metal (non-PGM) electrocatalysts for alkaline DMFCs. rsc.orgresearchgate.net A nanocomposite with a Ni:Co:W ratio of 1:1:1.5 demonstrated enhanced electrochemical performance, exhibiting a higher current density of 229 mA cm⁻² towards methanol oxidation at 0.6 V in a 1 M methanol solution at a scan rate of 50 mV s⁻¹. rsc.orgresearchgate.net This composite also showed a low onset potential of 0.33 V. rsc.orgresearchgate.net

Cobalt tungsten oxide hydroxide hydrate (B1144303) (CTOOH) nanochains, with and without DNA modification, have also been studied as electrocatalysts for methanol oxidation. acs.orgacs.orgnih.gov The CTOOH catalyst showed methanol oxidation beginning at 0.27 V. acs.org When modified with DNA (CTOOH/DNA), the onset potential shifted to 0.2 V, although the readily available electroactive sites on CTOOH resulted in a higher oxidation current at a lower onset potential. acs.org CTOOH/DNA exhibited improved CO tolerance compared to CTOOH, as indicated by chronoamperometric studies showing a smaller drop in current density over time. acs.org

The use of cobalt in modified nanomaterials has also been explored to enhance the oxygen reduction reaction (ORR) in proton-exchange membrane fuel cells (PEMFCs), which is the cathode reaction in DMFCs as well. mining.com Cobalt doping in platinum-palladium core-shell nanoparticles has shown improved durability and catalytic activity for the ORR, reducing the reliance on platinum. mining.com

While research on this compound composites for DMFCs is ongoing, the findings suggest their potential as cost-effective and efficient electrocatalysts for methanol oxidation, contributing to the development of more viable fuel cell technologies.

The following table presents some data on the performance of this compound-based materials in methanol oxidation:

| Material | Application | Reaction | Scan Rate (mV/s) | Electrolyte | Onset Potential (V) | Current Density (mA cm⁻²) | Reference |

| Ni-Co-W nanocomposite (1:1:1.5) | DMFC | MOR | 50 | 1 M methanol | 0.33 | 229 (at 0.6 V) | rsc.orgresearchgate.net |

| CTOOH nanochains | DMFC | MOR | 50 | 1.0 M NaOH + 1.0 M methanol | 0.27 | acs.org | |

| CTOOH/DNA nanochains | DMFC | MOR | 50 | 1.0 M NaOH + 1.0 M methanol | 0.2 | acs.org |

Electrochemical Energy Storage Capabilities of Cobalt Tungstate

Supercapacitor Electrode Material Investigations of Cobalt Tungstate (B81510)

Cobalt tungstate has been explored as an electrode material for supercapacitors, with numerous studies focusing on enhancing its electrochemical performance through various synthesis methods and composite formations. Metal tungstates, including CoWO4, are recognized for their intrinsically outstanding electrochemical properties, making them high-performance electrode materials for supercapacitor use. mdpi.comresearchgate.net

Supercapacitive Performance Metrics and Enhancement Strategies (e.g., Rate Capability)

Investigations into this compound as a supercapacitor electrode material have reported varying performance metrics, including specific capacitance and rate capability, often depending on the synthesis method and material architecture. For instance, a CoWO4 electrode synthesized via a facile chemical method showed a high specific capacitance of 378 F g⁻¹ at a scan rate of 2 mV s⁻¹ in a 2.0 M H2SO4 electrolyte. researchgate.net Another study reported a specific capacitance of 712 F g⁻¹ at a current density of 5 mA cm⁻² for a hydrothermally synthesized CoWO4 nanostructure. rsc.org Amorphous and crystalline CoWO4 powders produced via wet chemical and hydrothermal processes displayed specific capacitances of 403 F g⁻¹ and 264 F g⁻¹, respectively, at a current density of 0.5 A g⁻¹. rsc.org

Enhancement strategies often involve forming composites or doping CoWO4 with other materials to improve conductivity and provide more active sites. For example, a CoWO4@NiWO4-A composite electrode exhibited a specific capacitance of 677.5 F/g at 1 A/g. chemijournal.com A crystalline this compound/amorphous cobalt boride (CoWO4/Co–B) heterogeneous nanostructure electrode demonstrated a specific capacity of 177.4 C g⁻¹ at 0.5 A g⁻¹. acs.org The incorporation of silver nanoparticles into dilithium (B8592608) cobalt bis(tungstate) (Li2Co(WO4)2) significantly increased the specific capacity from 631.2 C/g to 1192 C/g at 1 A/g. aphrc.org Sulfur doping of CoWO4 nanospheres resulted in a specific capacity of 248.5 mA h g⁻¹ with outstanding rate capability. researchgate.net A worm-like this compound nanoarchitecture (CWO-A) electrode showed a specific capacity of 445 C g⁻¹ at 1 A g⁻¹ and 284 C g⁻¹ at 20 A g⁻¹, suggesting excellent rate performance. researchgate.net A CoWO4/r-GO composite electrode exhibited a specific capacitance of 382.7 A g⁻¹ (158.1 C g⁻¹) at 2 A g⁻¹, which was better than the pure CoWO4 sample (262.7 A g⁻¹, 105.1 C g⁻¹). researchgate.net A nickel this compound-MXene nanocomposite showed a capacitance of 587 F/g at a current density of 1 A/g. dergipark.org.tr Bimetallic Ni4−xCoxWO4 nanoparticles supported on porous carbon exhibited an optimal specific capacitance of 1084 F g⁻¹ (364.5 C g⁻¹) at a current density of 0.5 A g⁻¹. researchgate.net

Here is a summary of some reported performance metrics:

| Material | Specific Capacitance/Capacity | Current Density/Scan Rate | Electrolyte | Reference |

| CoWO4 nanoparticles | 378 F g⁻¹ | 2 mV s⁻¹ | 2.0 M H2SO4 | researchgate.net |

| CoWO4 nanostructure | 712 F g⁻¹ | 5 mA cm⁻² | Not specified | rsc.org |

| CoWO4-amorphous | 403 F g⁻¹ | 0.5 A g⁻¹ | Not specified | rsc.org |

| CoWO4-crystalline | 264 F g⁻¹ | 0.5 A g⁻¹ | Not specified | rsc.org |

| CoWO4@NiWO4-A | 677.5 F/g | 1 A/g | Not specified | chemijournal.com |

| CoWO4/Co–B | 177.4 C g⁻¹ | 0.5 A g⁻¹ | Not specified | acs.org |

| Li2Co(WO4)2@Ag | 1192 C/g | 1 A/g | Not specified | aphrc.org |

| Sulfur-doped CoWO4 nanospheres | 248.5 mA h g⁻¹ | Not specified | Not specified | researchgate.net |

| Worm-like CWO-A | 445 C g⁻¹ | 1 A g⁻¹ | Not specified | researchgate.net |

| CWO/r-GO | 158.1 C g⁻¹ (382.7 A g⁻¹) | 2 A g⁻¹ | Not specified | researchgate.net |

| Nickel this compound-MXene | 587 F/g | 1 A/g | Not specified | dergipark.org.tr |

| Ni3Co1WO4/HPC | 1084 F g⁻¹ (364.5 C g⁻¹) | 0.5 A g⁻¹ | 6 M KOH | researchgate.net |

Cycling Stability and Long-Term Durability Studies of this compound Electrodes

Cycling stability is a crucial aspect of supercapacitor performance. Studies have evaluated the capacity retention of this compound-based electrodes over numerous charge-discharge cycles. A CoWO4 electrode showed good capacitance retention of ~95.5% over 4000 cycles. researchgate.net The CoWO4/Co–B electrode demonstrated a specific capacity retention of 100% at 5 A g⁻¹ after 10,000 cycles with reasonable cycling stability. acs.org An asymmetric supercapacitor assembled with the Co–B/CoWo4 electrode and activated carbon achieved a capacity retention of 95.65% after 10,000 cycles at 2 A g⁻¹. acs.org The CoWO4@NiWO4-A//AC hybrid supercapacitor exhibited 82% capacitance retention over 5000 cycles at 5 A/g. chemijournal.com A CoWO4 nanostructure electrode retained 84.2% of its original capacity after 5000 charge-discharge cycles. rsc.org Dilithium cobalt bis(tungstate) decorated with silver nanoparticles (Li2Co(WO4)2@Ag) showed an excellent capacity retention of 83.4% after enduring 10,000 charge-discharge cycles at 5 A/g in a hybrid supercapacitor configuration. aphrc.org Sulfur-doped CoWO4 nanospheres delivered 94.85% initial capacitance over 10,000 charge-discharge cycles in a hybrid supercapacitor cell. researchgate.net The CWO–Ni3 active electrode material retained 86.4% of its initial capacitance after 1500 continuous cycles at 5 A g⁻¹. mdpi.com A hybrid supercapacitor constructed with the worm-like CWO-A electrode showed approximately 9.3% capacity loss over 10,000 cycles. researchgate.net A Ni3Co1WO4/HPC-based asymmetric supercapacitor showed 80.74% capacitance retention after 10,000 cycles. researchgate.net

Here is a summary of reported cycling stability:

| Material | Capacity Retention | Number of Cycles | Current Density | Reference |

| CoWO4 nanoparticles | ~95.5% | 4000 | Not specified | researchgate.net |

| CoWO4/Co–B | 100% | 10000 | 5 A g⁻¹ | acs.org |

| Co–B/CoWo4//AC (Hybrid) | 95.65% | 10000 | 2 A g⁻¹ | acs.org |

| CoWO4@NiWO4-A//AC (Hybrid) | 82% | 5000 | 5 A/g | chemijournal.com |

| CoWO4 nanostructure | 84.2% | 5000 | Not specified | rsc.org |

| Li2Co(WO4)2@Ag//AC (Hybrid) | 83.4% | 10000 | 5 A/g | aphrc.org |

| Sulfur-doped CoWO4 nanospheres//AC (HSC) | 94.85% | 10000 | Not specified | researchgate.net |

| CWO–Ni3 | 86.4% | 1500 | 5 A g⁻¹ | mdpi.com |

| Worm-like CWO-A//AC (Hybrid) | ~90.7% (9.3% loss) | 10000 | Not specified | researchgate.net |

| Ni3Co1WO4/HPC//AC (Asymmetric) | 80.74% | 10000 | Not specified | researchgate.net |

Battery Electrode Material Research Involving this compound

While this compound (CoWO4) itself is primarily explored for supercapacitor applications, particularly as a battery-type electrode in hybrid supercapacitors, some research broadly mentions its potential in lithium-ion batteries. guidechem.com In the context of hybrid supercapacitors, materials like this compound contribute to energy storage through Faradaic redox reactions, similar to batteries, enabling higher energy densities compared to electric double-layer capacitors. aphrc.orgmdpi.com Studies have investigated this compound nanoarchitectures as battery-type electrodes for performance-enhanced hybrid supercapacitors. researchgate.net Additionally, cobalt-tungsten diselenide (CoWSe2) has been proposed as a battery-type electrode material for asymmetric supercapacitor devices due to its high specific capacitance and cycle stability. rsc.org

Redox Flow Battery (RFB) Applications with Cobalt-Containing Polyoxometalates

Cobalt-containing polyoxometalates (POMs), distinct from solid this compound (CoWO4), have been investigated as redox-active species for redox flow batteries (RFBs). These systems are being studied for large-scale energy storage. mdpi.comtekniker.esmdpi.comacs.org Keggin-type polyoxometalates, such as [CoW12O40]6− (CoW12) and [Co(H2O)SiW11O39]6− (CoSiW11), have shown applicability in RFBs. mdpi.comresearchgate.net These cobalt-containing POMs can exhibit suitable operational potential and high reversibility of redox processes in appropriate media. mdpi.comresearchgate.net For instance, [CoW12O40]6− has been successfully implemented in symmetric RFBs operating in mild aqueous media, demonstrating high efficiency and good cycling stability. mdpi.comacs.org One study reported a CoW12-RFB exhibiting over 88% energy efficiency and 98.9% capacity retention over 100 cycles at 20 mA cm⁻². acs.org The versatility of POMs, including cobalt-containing ones, allows for tuning their electrochemical properties and enables fast and highly reversible multi-electron transfers, making them promising candidates for RFB electrolytes. mdpi.com

Advanced Functional Applications of Cobalt Tungstate

Chemical and Gas Sensing Applications of Cobalt Tungstate (B81510)

Cobalt tungstate (CoWO₄) has emerged as a significant material in the development of chemical gas sensors. rsc.org Its utility is primarily demonstrated in mixed-potential type sensors, which are suitable for detecting various gases at elevated temperatures. rsc.org These sensors leverage the catalytic properties of CoWO₄ to facilitate specific electrochemical reactions, enabling the detection and quantification of target analytes. rsc.org

Research has specifically highlighted the application of CoWO₄ as a sensing electrode for hydrogen (H₂) detection. rsc.orgrsc.org When integrated into an yttria-stabilized zirconia (YSZ) based sensor, CoWO₄ exhibits high sensitivity to a range of hydrogen concentrations, typically from 80 ppm to 960 ppm, with an optimal operating temperature around 450 °C. rsc.orgrsc.org The performance of CoWO₄-based sensors is notable for their reproducibility and stable signal repeatability, underscoring their reliability for practical applications. rsc.org Furthermore, mesoporous heterostructures involving cobalt and tungsten oxides have shown promise for sensing other gases like NOx, indicating a broader applicability for this class of materials. researchgate.net

| Target Gas | Sensor Configuration | Operating Temperature | Concentration Range | Response/Recovery Time | Key Findings |

|---|---|---|---|---|---|

| Hydrogen (H₂) | CoWO₄/YSZ/Pt | 450 °C (Optimal) | 80 - 960 ppm | ~145 s / ~120 s | Good sensitivity and selectivity against CO, C₃H₈, and NO₂. rsc.orgrsc.org |

| NOx | Mesoporous CoO/Co₃O₄/WO₃ | Not Specified | Not Specified | Not Specified | Heterojunction structure provides high NOx sensitivity, even in high humidity. researchgate.net |

Detection Mechanisms and Selectivity Enhancement in this compound Sensors

The detection mechanism in this compound-based mixed-potential sensors is rooted in electrochemical processes occurring at the three-phase boundary of the sensing electrode, the solid electrolyte (like YSZ), and the gas phase. When a target gas such as hydrogen is introduced, it undergoes an electrochemical oxidation reaction on the CoWO₄ electrode surface. Simultaneously, oxygen from the reference air is reduced at the platinum counter electrode. This difference in reaction rates generates a potential (voltage) difference between the two electrodes, which correlates to the concentration of the target gas. rsc.org The catalytic activity of CoWO₄ is crucial as it lowers the activation energy for the oxidation of the target gas, enhancing the sensor's response. rsc.org

Selectivity, the ability to detect a specific gas in the presence of other interfering gases, is a critical parameter for sensor performance. For CoWO₄ sensors, excellent selectivity for hydrogen has been demonstrated against common interferents like carbon monoxide (CO), propane (B168953) (C₃H₈), and nitrogen dioxide (NO₂). rsc.orgrsc.org This inherent selectivity is attributed to the superior catalytic properties of this compound toward hydrogen oxidation compared to other gases at the optimal operating temperature. rsc.org Strategies to further enhance selectivity in metal oxide sensors, which are applicable to CoWO₄, include the formation of heterojunctions (e.g., Co₃O₄/WO₃) which can create unique synergistic effects, and the incorporation of catalytic nanoparticles to accelerate the desired sensing reactions while suppressing cross-sensitivity to other gases. researchgate.netnih.gov

Humidity Sensing Properties of this compound

This compound is recognized as a material with potential applications in humidity sensors. rsc.orgacs.org The principle of humidity sensing in metal oxide materials generally relies on the physisorption of water molecules onto the material's surface. This adsorption changes the electrical properties, such as capacitance or resistance, of the sensing layer. As the relative humidity (RH) changes, the amount of adsorbed water varies, leading to a measurable change in the electrical signal. While related tungstates like copper tungstate (CuWO₄) have been explicitly studied, showing significant changes in DC conductance with varying RH, detailed research focusing solely on the humidity sensing characteristics of pure this compound is an emerging area. sae.org The influence of humidity is also a factor considered in gas sensing applications, as water vapor can sometimes interfere with the detection of the target gas, though some CoWO₄-based sensors have shown stability in humid conditions. rsc.orgresearchgate.net

Corrosion Inhibition Properties of this compound

Tungstate compounds are effective corrosion inhibitors, offering a less toxic alternative to traditional chromate-based inhibitors for protecting metals like steel. researchgate.net this compound combines the inhibitive properties of the tungstate anion with the functionalities of cobalt ions, which can also contribute to forming stable protective surface layers. researchgate.netnih.gov The mechanism of inhibition is primarily through passivation, where a protective film forms on the metal surface, isolating it from the corrosive environment. researchgate.net Unlike strong oxidizing inhibitors like chromates, tungstates are weaker oxidizing agents and their effectiveness is significantly enhanced by the presence of dissolved oxygen. researchgate.net

Mechanism of Protective Oxide Film Formation on Metal Surfaces

The protective action of this compound in an aqueous environment involves the adsorption of tungstate (WO₄²⁻) anions onto the metal surface. This process is facilitated by the presence of dissolved oxygen, which is necessary for the formation of a stable passive film. researchgate.net The mechanism does not typically involve the oxidation of ferrous ions (Fe²⁺) by the tungstate itself. Instead, the tungstate anions likely incorporate into the oxide/hydroxide (B78521) layer that forms on the steel surface. researchgate.net

The presence of cobalt ions (Co²⁺) can further enhance this protective layer. Cobalt oxides are known for their chemical stability and ability to form continuous, stable films on metal surfaces. nih.gov In the context of this compound, the cobalt ions can co-precipitate with iron hydroxides and tungstates, forming a complex and robust passive film. This film acts as a physical barrier, preventing corrosive species like chloride ions and oxygen from reaching the metal substrate and stifling the electrochemical corrosion reactions. researchgate.netnih.gov

Luminescent and Optoelectronic Device Research Utilizing this compound

This compound is a material of significant interest for its luminescent properties, making it a candidate for applications in phosphors, optoelectronic devices, and laser crystals. aps.orgresearchgate.net Nanostructured CoWO₄, particularly in the form of single-crystalline nanowires, exhibits distinct photoluminescence (PL) characteristics that are dependent on temperature. aps.orgresearchgate.net

At low temperatures (ranging from 10 to 250 K), CoWO₄ nanowires display a strong blue-green light emission when excited by ultraviolet light (e.g., 325 nm wavelength). aps.orgresearchgate.net This visible emission is typically composed of two main peaks. As the temperature increases to room temperature (around 300 K), the visible emission is quenched, and a much stronger and broader near-infrared (NIR) emission emerges, spanning from approximately 700 to 1000 nm. aps.orgresearchgate.net This unique temperature-dependent shift from visible to NIR emission suggests potential for applications in thermal sensing or specialized optical devices. aps.org The blue-green luminescence is attributed to electronic transitions within the tungstate octahedral [WO₆]⁶⁻ complex, while the NIR emission is thought to be related to defects in the crystal structure, such as cobalt vacancies. aps.orgresearchgate.net

| Temperature Range | Excitation Wavelength | Emission Wavelengths | Emission Type | Proposed Origin |

|---|---|---|---|---|

| 10 - 250 K | 325 nm | ~495 nm and ~530 nm | Blue-Green | Electronic transitions within the [WO₆]⁶⁻ complex. aps.orgresearchgate.net |

| ~300 K (Room Temp.) | 325 nm | 700 - 1000 nm | Near-Infrared (NIR) | Associated with Co vacancies or other crystal defects. aps.orgresearchgate.net |

Microwave Dielectric Applications of this compound

This compound is part of an important family of inorganic functional materials that have been identified for their potential in microwave applications. rsc.orgacs.orgaps.org Materials used in microwave dielectric components, such as resonators, filters, and antennas, must possess a specific combination of properties: a suitable dielectric constant (permittivity, εr) to enable miniaturization, a high-quality factor (Q × f) to ensure low signal loss, and a near-zero temperature coefficient of resonant frequency (τf) for signal stability.

While CoWO₄ is cited as having potential for these applications, specific microwave dielectric data for the pure compound is not extensively detailed in readily available literature. acs.orgaps.org However, research on related cobalt-containing spinel compounds, such as MgAl₂O₄–CoAl₂O₄, provides insight into the role cobalt can play. In such systems, the addition of cobalt can influence the sintering behavior and the final dielectric properties of the ceramic. The study of complex tungstates and cobalt-based oxides remains an active area of research for developing new materials for low-temperature co-fired ceramic (LTCC) technology, which is essential for the miniaturization of modern microwave devices. mdpi.comresearchgate.net

Multiferroic Behavior Studies in this compound

Studies on this compound (CoWO₄) have been pivotal in understanding the conditions necessary for the emergence of multiferroicity, particularly in the context of wolframite-type structures. While closely related to known multiferroics like manganese tungstate (MnWO₄), this compound itself presents a more complex picture regarding the coexistence of magnetic and ferroelectric orders.

Research has firmly established that CoWO₄ is a collinear antiferromagnet. scispace.com It undergoes an antiferromagnetic phase transition at a Néel temperature (T_N) of approximately 55 K. scispace.com This magnetic structure is distinct from the spiral magnetic order observed in MnWO₄, which is a key mechanism for inducing ferroelectricity in that material. The collinear spin arrangement in this compound does not inherently break inversion symmetry in a way that would lead to a spontaneous electric polarization.